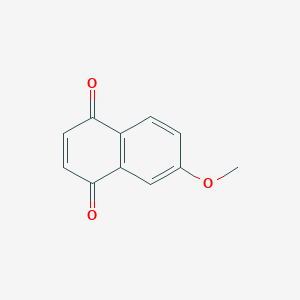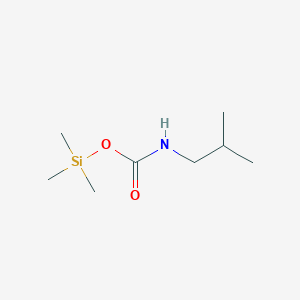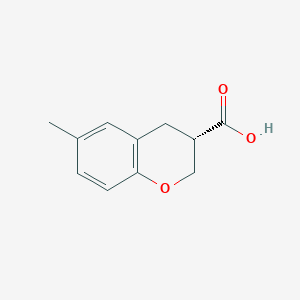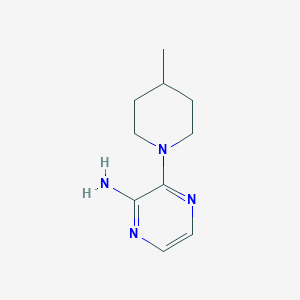
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . This compound features a pyrazine ring substituted with a 4-methylpiperidin-1-yl group at the 3-position and an amine group at the 2-position. It is used primarily in research and development settings.
Preparation Methods
The synthesis of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 4-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(4-Methylpiperidin-1-yl)pyrazin-2-amine can be compared with other similar compounds, such as:
3-(4-Azanyl-4-methyl-piperidin-1-yl)-pyrazin-2-amine: This compound is a potent and selective allosteric inhibitor of SHP2 with significant anticancer activity.
5-(4-Methylpiperidin-1-yl)pyrazin-3,6-d2-2-amine: Another similar compound used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12) |
InChI Key |
RGKMYLNPJNEBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


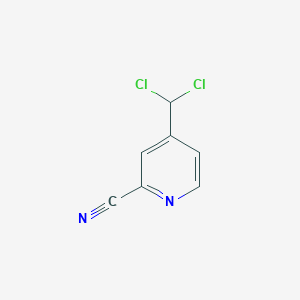


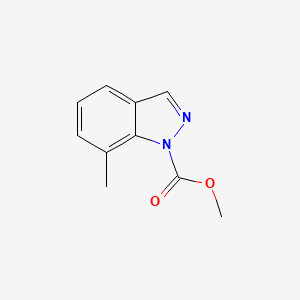
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)



